![molecular formula C9H11ClN2O B1451798 N-Propyl 4-chloropicolinamide CAS No. 694498-91-4](/img/structure/B1451798.png)
N-Propyl 4-chloropicolinamide
Overview
Description
N-Propyl 4-chloropicolinamide is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It is used for research purposes.
Molecular Structure Analysis
The IUPAC name for N-Propyl 4-chloropicolinamide is 4-chloro-N-propyl-2-pyridinecarboxamide . The InChI code is 1S/C9H11ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,12,13) .Scientific Research Applications
Chemical Synthesis
“N-Propyl 4-chloropicolinamide” is used in various areas of research including Chemical Synthesis . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
Material Science
In the field of Material Science , “N-Propyl 4-chloropicolinamide” is used in the development of new materials and the study of their properties .
Chromatography
“N-Propyl 4-chloropicolinamide” is also used in Chromatography , a laboratory technique for the separation of a mixture . It is used in the development of new chromatographic methods and the study of separation mechanisms .
Analytical Research
In Analytical Research , “N-Propyl 4-chloropicolinamide” is used as a standard or reference material in the development and validation of analytical methods .
Production of n-Propyl Propionate
“N-Propyl 4-chloropicolinamide” is used in the production of n-Propyl Propionate (ProPro) . ProPro is a harmless biodegradable product employed in several fields for the production of drugs, inks, coating, food, and perfume . The yield of ProPro can be enhanced by constant withdrawal of the products as the reaction takes place .
Development of Solid Lipid Nanoparticles
“N-Propyl 4-chloropicolinamide” is used in the development of n-propyl gallate-encapsulated solid lipid nanoparticles (PG-SLNs) . These nanoparticles are loaded into a hyaluronic acid (HA)-based hydrogel (HG) for intranasal delivery .
properties
IUPAC Name |
4-chloro-N-propylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRDIBDAOFVEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653878 | |
Record name | 4-Chloro-N-propylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl 4-chloropicolinamide | |
CAS RN |
694498-91-4 | |
Record name | 4-Chloro-N-propylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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